![molecular formula C18H13FN4OS B2930971 2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 1115880-37-9](/img/structure/B2930971.png)
2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a pyrrolidine ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The pyrrolidine ring, a five-membered ring with one nitrogen atom, is known to contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the benzamide group might undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the pyrrolidine ring is known to increase the three-dimensional coverage of the molecule due to the non-planarity of the ring .Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide have potential applications in cancer treatment. One study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (B. Ravinaik et al., 2021).
Synthesis and Characterization
The synthesis process of compounds related to 2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide has been explored in various studies. For instance, a paper detailed the synthesis of a similar compound, which involved several steps, including the use of sodium borohydride reduction (Madhavi Gangapuram & K. Redda, 2009). Another study synthesized an analog compound for imaging B-Raf(V600E) in cancers, highlighting its potential in cancer diagnosis (Min Wang et al., 2013).
Chemical Properties and Reactions
Research on compounds structurally related to 2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide reveals insights into their chemical properties and reactions. One study presented the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain, which exhibited good solubility and thermal stability, indicating potential applications in materials science (J. Liu et al., 2002).
Biochemical Applications
Compounds with similar structural elements have been investigated for their biochemical applications. For instance, a study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents, showing moderate to good activities against various bacterial and fungal strains (Rahul P. Jadhav et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a variety of biological activities, suggesting that this compound could have similar effects .
Future Directions
properties
IUPAC Name |
2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-11-6-7-14-13(8-11)16-17(23-14)18(21-10-20-16)25-9-15(24)22-12-4-2-1-3-5-12/h1-8,10,23H,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONMCSTNMRIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.